Product packaging for 2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine(Cat. No.:)

2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13013039
M. Wt: 162.19 g/mol
InChI Key: DODAZDBDPOJXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine is a versatile benzotriazole derivative designed for advanced research applications. This compound serves as a key synthetic intermediate in the development of polyheteroaromatic systems with unique optoelectronic properties. Its core value lies in the 5-amino group, which provides a handle for further functionalization via cross-coupling reactions, such as the Buchwald-Hartwig amination, to create novel donor-acceptor (D-A) architectures . These structures are of significant interest in materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs), where similar 5-amino-1,2,3-triazole-linked derivatives have been used as emissive layers, achieving high photoluminescence quantum yields (PLQY) . The 2-ethyl side chain on the triazole ring can influence the molecular geometry and solubility, factors critical for device performance and processability. Researchers utilize this compound primarily in organic synthesis and materials chemistry to build complex, nitrogen-rich heterocyclic systems for investigating intramolecular charge-transfer effects and developing new functional materials . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B13013039 2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethylbenzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-2-12-10-7-4-3-6(9)5-8(7)11-12/h3-5H,2,9H2,1H3

InChI Key

DODAZDBDPOJXCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C2C=CC(=CC2=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 2h Benzo D 1,2,3 Triazol 5 Amine and Its Analogues

Regioselective Synthesis of 2-Ethyl-2H-benzo[d]acs.orgias.ac.inacs.orgtriazol-5-amine

Achieving regioselective synthesis is paramount for ensuring the desired biological activity and properties of the final compound. The primary difficulty lies in directing the ethyl group specifically to the N2 position of the benzotriazole (B28993) ring system.

The foundational step in synthesizing the target molecule is the construction of the 5-aminobenzotriazole core. A conventional and effective method involves the diazotization of an appropriately substituted o-phenylenediamine (B120857) precursor. Alternatively, processes involving the reduction of o-nitroaniline derivatives are employed. For instance, the synthesis of 5-trifluoromethyl-2H-benzotriazoles can be achieved by diazotizing a trifluoromethyl-substituted o-nitroaniline with sodium nitrite (B80452) in concentrated sulfuric acid, followed by reduction of the resulting monoazobenzene intermediate. google.com This general pathway is adaptable for the 5-amino analogue.

Another advanced strategy involves the [3+2] cycloaddition of azides to benzynes, a reaction sometimes referred to as "benzyne click chemistry." nih.govnih.gov This method allows for a rapid and mild synthesis of the core benzotriazole ring system from readily available o-(trimethylsilyl)aryl triflates and various azides. nih.govacs.org

Once the 5-aminobenzotriazole precursor is obtained, the key challenge is the regioselective introduction of the ethyl group. Direct alkylation often yields a mixture of N1 and N2 isomers. researchgate.net To circumvent this, functionalization strategies can be employed. For example, the reaction of benzotriazole with silylethynyliodonium triflates has been shown to regioselectively produce 2-ethynyl-2H-benzotriazole derivatives, demonstrating that a silyl (B83357) group can direct substitution to the N2 position. acs.org This principle can be extended to other N2-alkylation strategies.

The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions. researchgate.netresearchgate.net Key parameters for optimization include the choice of base, solvent, and temperature. Traditional methods using sodium hydroxide (B78521) in DMF can result in nearly equal mixtures of N1 and N2 isomers. researchgate.net However, using a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) under solvent-free conditions has been shown to improve the ratio in favor of the N1-isomer, while still producing significant amounts of the N2-isomer. researchgate.netresearchgate.net For example, the butylation of benzotriazole in [Bmim]OH gave a 68:32 ratio of 1-butyl to 2-butylbenzotriazole, an improvement over the 53:47 ratio seen with NaOH/DMF. researchgate.net

The choice of base and solvent system is critical. Studies on the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine showed that using triethylamine (B128534) (Et3N) as the base in DMF gave a good yield of 78%, whereas other systems like MeONa/MeOH or DBU/DMF were less effective. mdpi.comresearchgate.net Similarly, alkylation of 5-aryl-4-trifluoroacetyltriazoles with benzyl (B1604629) chloride using sodium carbonate in DMF preferentially formed the 2-substituted isomer with an 83:17 isomer ratio. mdpi.com These findings highlight that a systematic screening of bases and solvents is essential for maximizing the yield of the desired N2-ethyl isomer.

Table 1: Effect of Reaction Conditions on N-Alkylation of Benzotriazole
Alkylating AgentBase/CatalystSolventTemperatureYield (%)N1:N2 Isomer RatioReference
n-Butyl BromideNaOHDMFNot Specified8653:47 researchgate.net
n-Butyl Bromide[Bmim]OHSolvent-freeRoom Temp8768:32 researchgate.net
Benzyl BromideK2CO3Not Specified90°C53Not Specified researchgate.net
Benzyl Bromide[Bmim]OHSolvent-freeRoom Temp9570:30 researchgate.net
Benzyl ChlorideNa2CO3DMFNot Specified84 (total)17:83 (N1:N2) mdpi.com

Exploration of "Click Chemistry" Applications to Benzo[d]acs.orgias.ac.inacs.orgtriazol-5-amine Systems

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, with the copper-catalyzed azide-alkyne cycloaddition being a prime example. dovepress.comwikipedia.orgjetir.org These modular approaches are exceptionally useful for linking benzotriazole units to other molecular scaffolds.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used click reaction that regioselectively joins a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. ias.ac.inresearchgate.netnih.gov This reaction is known for its efficiency and compatibility with a wide range of functional groups. jetir.orgsoton.ac.uk In the context of benzotriazole systems, a precursor such as an alkyne-functionalized benzotriazole can be reacted with an aryl azide to produce novel benzotriazole-triazole conjugates. ias.ac.inresearchgate.net The CuAAC protocol provides a simple and efficacious route to these 1,4-disubstituted products, often avoiding the need for reducing agents that might be incompatible with other functional groups on the molecule. ias.ac.insoton.ac.uk

Table 2: Examples of CuAAC Reactions in Heterocyclic Synthesis
Alkyne ReactantAzide ReactantCatalyst SystemProduct TypeKey FeatureReference
Benzotriazole AlkyneAryl AzideCu(I)1,4-disubstituted Benzotriazole-triazole conjugateRegioselective formation of the 1,4-isomer ias.ac.inresearchgate.net
Terminal AlkyneOrganic AzideCu(I) Source (e.g., CuI)1,4-disubstituted 1,2,3-triazoleHigh reaction rate and specificity compared to uncatalyzed reaction nih.govsoton.ac.uk
IodoalkyneOrganic AzideCuI / Amine Ligand5-iodo-1,4-disubstituted-1,2,3-triazoleIntroduces a halogen for further functionalization nih.gov

As a complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles. nih.govchalmers.se This alternative regioselectivity is a key advantage, allowing access to a different class of isomers not available through copper catalysis. chalmers.seresearchgate.net Catalysts such as CpRuCl(PPh3)2 or CpRuCl(COD) are highly effective for this transformation. nih.govacs.org The mechanism is believed to proceed through a six-membered ruthenacycle intermediate, which differs from the CuAAC pathway and dictates the 1,5-regioselectivity. nih.govresearchgate.net Furthermore, RuAAC is effective for reactions involving internal alkynes, which enables the synthesis of fully-substituted 1,2,3-triazoles. nih.govacs.org This methodology has been applied to introduce molecular diversity in complex scaffolds. nih.gov

To avoid potential metal contamination, metal-free and organocatalytic versions of azide-alkyne cycloadditions have been developed. One prominent method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) that reacts readily with azides without the need for a catalyst. wikipedia.org

Other metal-free approaches include the reaction of azides with activated alkenes or the use of phosphonium (B103445) ylides. wikipedia.orgacs.org A recently developed metal-free method involves the cyclization of azidofluoroalkanes with carbonyl-stabilized phosphonium ylides, which proceeds at room temperature and tolerates air and water. acs.org Additionally, specific base-solvent combinations can promote the cycloaddition without a metal catalyst. For instance, cascade reactions featuring an azide-alkyne cycloaddition followed by hydroamination have been reported to proceed under transition-metal-free conditions. researchgate.netrsc.org The reaction of benzynes with azides also represents a metal-free route to the benzotriazole core itself. nih.govacs.org

Novel Synthetic Strategies and Method Development

Recent years have witnessed a paradigm shift in synthetic organic chemistry, with the advent of technologies that accelerate reaction rates, improve yields, and enhance safety profiles. For benzotriazole chemistry, these innovations include the use of microwave irradiation, continuous flow systems, and advanced catalytic cross-coupling reactions. These methods provide powerful tools for the precise construction of functionalized benzotriazole rings and the introduction of diverse substituents.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in heterocyclic chemistry, offering significant advantages over conventional heating methods. numberanalytics.comrsc.org This technique utilizes microwave energy to directly and uniformly heat the reaction mixture through dielectric heating, which involves the interaction of the electromagnetic field with polar molecules in the mixture. numberanalytics.commdpi.com This direct energy transfer leads to rapid internal heating, resulting in dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes. nih.govajchem-a.com

The application of MAOS to the synthesis of benzotriazole derivatives has proven highly effective. It is recognized as a green chemistry approach because it often leads to higher yields, cleaner reactions with fewer side products, and can sometimes be performed in solvent-free conditions. nih.govajgreenchem.com For many heterocyclic preparations, MAOS has demonstrated superior efficiency in terms of yield, reaction time, and product purity when compared to traditional thermal methods. rsc.org For example, studies comparing conventional and microwave-assisted syntheses of various benzotriazole derivatives have consistently shown that the microwave approach provides better yields in a fraction of the time. nih.govresearchgate.net While some specific reactions, like those involving highly exothermic processes or reagents incompatible with microwave irradiation (e.g., thionyl chloride), are not suitable for this method, its applicability is broad. nih.gov The complete synthesis of complex, multi-ring benzotriazole derivatives has been successfully achieved through sequential microwave-assisted steps, highlighting the power of this technique for creating valuable molecules for applications like organic electronics. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

CompoundMethodReaction TimeYield (%)Reference
1-ChloromethylbenzotriazoleConventional (Reflux)6 h- nih.gov
1-ChloromethylbenzotriazoleMicrowave (180 W)4 min 20 s- nih.gov
1-[Tolylaminomethyl] mdpi.comnih.govseqens.combenzotriazoleConventional-65% nih.gov
1-[Tolylaminomethyl] mdpi.comnih.govseqens.combenzotriazoleMicrowave-75% nih.gov
Representative Phenyl-substituted Imidazoles (General)ConventionalHoursLower rsc.org
Representative Phenyl-substituted Imidazoles (General)MicrowaveMinutesHigher rsc.org
Aspirin Synthesis (Illustrative Example)Conventional-85% ajchem-a.com
Aspirin Synthesis (Illustrative Example)Microwave-97% ajchem-a.com

Flow chemistry, also known as continuous flow chemistry, represents a fundamental shift from traditional batch production. seqens.com In this approach, chemical reactions are performed in a continuously flowing stream within a reactor, such as a tube or microreactor. mt.com This methodology has gained significant traction in the pharmaceutical and fine chemical industries due to its numerous advantages, including enhanced safety, improved efficiency, and superior product quality. contractpharma.comasynt.com

The key benefits of flow chemistry stem from the precise control it offers over critical reaction parameters like temperature, pressure, and residence time. seqens.commt.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which minimizes the risk of runaway reactions and enables the use of reaction conditions that would be hazardous in large-scale batch reactors. contractpharma.comhelgroup.com This enhanced safety is particularly valuable for handling hazardous reagents or performing highly exothermic reactions. contractpharma.com

For the synthesis of heterocycles, flow chemistry protocols facilitate excellent heat transfer, reduce solvent waste, shorten reaction times, and often lead to higher yields of the desired products. nih.gov The continuous nature of the process allows for seamless scaling from laboratory-scale experiments to industrial production without extensive re-validation. seqens.com Furthermore, flow systems can be automated and integrated with real-time monitoring techniques (e.g., FT-IR), allowing for rapid optimization and ensuring consistent product quality. mt.comnih.gov This technology has been successfully applied to a wide range of heterocyclic syntheses, including those involving metal catalysis, photochemistry, and high-pressure/high-temperature conditions, demonstrating its versatility and power as a modern synthetic tool. contractpharma.combohrium.com

Table 2: Key Advantages of Flow Chemistry in Chemical Synthesis

AdvantageDescriptionReference
Enhanced SafetySmall reaction volumes and superior heat transfer reduce risks of runaway reactions and allow for the safe handling of hazardous materials. seqens.comcontractpharma.comhelgroup.com
Increased Efficiency & YieldPrecise control over reaction parameters and efficient mixing lead to faster reactions, higher conversion rates, and improved product yields. seqens.commt.com
Consistent Product QualitySteady-state operation ensures uniform reaction conditions, resulting in consistent product quality and impurity profiles. seqens.comcontractpharma.com
ScalabilityProcesses can be scaled up by extending the operation time or using larger reactors, bypassing the challenges of batch scale-up. seqens.comasynt.com
Process Control & AutomationAllows for real-time monitoring and automated control, facilitating rapid optimization and reproducible results. mt.comasynt.com
SustainabilityReduces solvent and energy consumption, leading to more environmentally friendly processes. asynt.comhelgroup.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis, particularly for the preparation of aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgnih.gov It provides a versatile and highly efficient alternative to traditional methods of C-N bond formation, which often suffer from limited substrate scope and require harsh reaction conditions. wikipedia.org

The reaction typically involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The success and broad applicability of the Buchwald-Hartwig amination are largely due to the development of sophisticated phosphine (B1218219) ligands that support the palladium catalyst. nih.gov Ligands such as those based on biaryl phosphines are particularly effective, enabling the coupling of a wide array of substrates, including electron-rich, electron-poor, and sterically hindered aryl halides, with various amines. nih.govcmu.edu

For the synthesis of 2-Ethyl-2H-benzo[d] mdpi.comnih.govseqens.comtriazol-5-amine and its analogues, the Buchwald-Hartwig amination is a key strategic reaction. It allows for the direct introduction of an amino group onto a pre-functionalized benzotriazole ring system. For instance, a halo-substituted benzotriazole can be coupled with an amine or an ammonia (B1221849) equivalent to install the desired amino functionality. nih.gov A general method for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives has been developed based on the Buchwald-Hartwig cross-coupling of 5-halo-1,2,3-triazoles with amines, using a palladium complex with an expanded-ring N-heterocyclic carbene ligand as the catalyst to achieve high yields. nih.gov This methodology offers a direct and modular route to amino-substituted triazoles, which are otherwise challenging to synthesize. nih.govnih.gov

Synthetic Challenges and Advances in Fused Heterocyclic Triazole Systems

The synthesis of fused heterocyclic systems containing a 1,2,3-triazole ring presents unique challenges for synthetic chemists. researchgate.netraco.cat These polycyclic structures are of significant interest due to their diverse biological activities and applications in materials science. mdpi.comresearchgate.net However, their construction often requires multi-step sequences and careful control over regioselectivity. nih.gov Key challenges include the synthesis of appropriately functionalized precursors and the development of efficient cyclization strategies to form the fused ring system.

Despite these difficulties, significant advances have been made in the synthesis of fused triazoles. mdpi.comnih.gov Modern methodologies have focused on developing convergent and efficient one-pot or tandem reactions. One of the most powerful approaches is the sequential multicomponent reaction (MCR) followed by an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov This strategy allows for the rapid assembly of complex molecules by first combining three or more starting materials in a single step to create a product that contains both an azide and an alkyne functionality, perfectly positioned for a subsequent intramolecular cyclization to form the fused triazole ring. mdpi.comnih.gov

Other advanced methods include palladium-catalyzed intramolecular reactions. For example, polycyclic frameworks containing fused 1,2,3-triazoles can be synthesized through a sequence involving a copper-catalyzed cycloaddition followed by an intramolecular palladium-catalyzed direct arylation or Heck reaction. rsc.org Additionally, base-mediated cyclization of sulfonamide-tethered 5-iodo-1,2,3-triazoles provides a transition-metal-free route to triazole-fused sultams in high yields. researchgate.net These innovative strategies overcome many of the limitations of older methods and provide efficient access to a wide variety of structurally diverse fused 1,2,3-triazole systems. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Ethyl 2h Benzo D 1,2,3 Triazol 5 Amine Derivatives

Rational Design Principles for Structural Modification

The rational design of derivatives based on the 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine scaffold involves a deep understanding of how structural changes influence the molecule's interactions with biological targets. gsconlinepress.com Medicinal chemists can systematically alter functional groups to optimize pharmacological properties, a process guided by structure-activity relationship (SAR) studies. gsconlinepress.com

The biological profile of benzotriazole (B28993) derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene (B151609) rings. For instance, in a series of (E)-N-benzylidene-5-bromopyridin-2-amine compounds, a related nitrogen-containing heterocyclic system, Hammett correlation analysis showed that the electronic effects (inductive and resonance) of substituents significantly influenced spectral properties, which are often linked to reactivity. bibliotekanauki.pl Poor correlations in some cases were attributed to complex conjugative structures, indicating that electronic effects are not always straightforward predictors of activity. bibliotekanauki.pl

In studies on other triazole-containing hybrids, the nature of substituents on attached rings was found to be critical for biological activity. For certain genipin–1,2,3-triazole analogs, substitutions at the para-position of a linked phenyl ring, with either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) groups, led to a decrease in butyrylcholinesterase (BuChE) inhibition. researchgate.net This suggests that for a given target, an unsubstituted phenyl ring or a different substitution pattern might be optimal. These findings highlight the principle that modifications to substituents on or attached to the core scaffold of 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine would likely have a profound and non-linear impact on its biological activity.

The 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine structure offers several key sites for derivatization. The primary amine group at the C-5 position is a versatile handle for introducing a wide array of functionalities through reactions like acylation or alkylation. Benzotriazole chemistry has been effectively used to facilitate the synthesis of various amides, esters, and thioesters by activating carboxylic acids. rsc.org This approach could be applied to the C-5 amine to create a library of amide derivatives.

The nitrogen atoms of the triazole ring are also targets for modification. While the N-2 position is already occupied by an ethyl group in the parent compound, general strategies for N-alkylation of benzotriazoles, including solvent-free techniques, have been developed, indicating the possibility of synthesizing analogs with different alkyl chains at this position. gsconlinepress.com Furthermore, synthetic routes leading to fused heterocyclic systems often involve the functionalization of the benzotriazole core. For example, methods for creating benzo semanticscholar.orgnih.govthiazolo[2,3-c] nih.govnih.govsemanticscholar.orgtriazoles involve building the thiazole (B1198619) ring onto the benzotriazole scaffold, often through C-H bond functionalization or by using a pre-functionalized triazole. researchgate.netnih.gov Such strategies could be adapted to create more complex, polycyclic derivatives from the 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine core.

Investigation of Bioisosteric Replacements and Mimicry

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. The triazole ring itself is a well-established bioisostere, particularly for the amide bond.

The 1,2,3-triazole ring is an effective mimic of the peptide bond, offering resistance to enzymatic degradation by proteases. nih.govmdpi.com Crucially, the substitution pattern on the triazole ring dictates its conformational mimicry. While 1,4-disubstituted 1,2,3-triazoles are excellent isosteres for the trans-amide bond, the 1,5-disubstituted isomer mimics the less common but biologically important cis-amide bond. nih.govnih.gov The 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine contains a 2H-benzotriazole, which is structurally related to these systems. The incorporation of a 1,5-disubstituted triazole into a peptide backbone can lock the conformation in a way that is favorable for binding to certain biological targets, such as the cholecystokinin-2 receptor (CCK2R), which is known to accommodate turn conformations. nih.gov

The geometric and electronic properties of the triazole ring are comparable to those of an amide bond. nih.gov The dipole moment of a 1,2,3-triazole (~5 D) is similar to that of an amide (~4 D), and the nitrogen atoms of the triazole can act as hydrogen bond acceptors, analogous to the amide oxygen. nih.govmdpi.com The polarized C-H bond of the triazole can also serve as a hydrogen bond donor, similar to the amide N-H. nih.gov

Propertycis-Amide Bond1,5-Disubstituted 1,2,3-TriazoleReference
Mimicry-Considered a bioisostere of the cis-amide bond nih.govnih.gov
StabilitySusceptible to protease-mediated cleavageResistant to hydrolysis and enzymatic degradation nih.govmdpi.com
Dipole Moment~3.5 - 4 D~5 D nih.gov
Hydrogen Bond AcceptorsCarbonyl OxygenRing Nitrogen Atoms nih.gov
Hydrogen Bond DonorsAmide N-HTriazole C-H nih.gov

The design of biomolecular mimetics using the benzotriazole scaffold leverages its identity as a purine (B94841) isostere. nih.gov This allows benzotriazole derivatives to interact with biological targets that normally bind purine-based molecules like ATP. nih.gov By replacing a metabolically labile amide bond in a peptide with a stable 1,2,3-triazole ring, researchers can create peptidomimetics with improved pharmacological properties, such as enhanced stability in blood serum, without losing affinity for the molecular target. nih.govmdpi.com This strategy has been successfully applied to develop novel tumor-targeting agents based on minigastrin analogs, where a 1,5-triazole was used to mimic a cis-amide bond near a proposed β-turn structure. nih.gov

Correlation of Molecular Structure with Research-Relevant Biological Activity Profiles (In Vitro/Ex Vivo)

While specific in vitro data for derivatives of 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine are not available in the reviewed literature, the activity of related aminobenzotriazoles provides a strong basis for predicting potential biological profiles. The most well-documented activity for a closely related analog is that of 1-aminobenzotriazole (B112013) (1-ABT).

1-ABT is widely used in research as a broad-spectrum, mechanism-based inactivator of cytochrome P450 (P450) enzymes. nih.govsemanticscholar.org However, in vitro studies using human liver microsomes (HLMs) have revealed that its inhibitory profile is not uniform across all P450 isoforms. nih.gov This differential activity highlights a key aspect of the structure-activity relationship: even small changes in structure can lead to significant changes in biological function and selectivity. For example, after a 30-minute preincubation with 1 mM 1-ABT, the activity of CYP2A6 and CYP3A4 was almost completely abolished, whereas CYP2C9 retained roughly 60% of its activity. nih.govsemanticscholar.org This suggests that the benzotriazole scaffold can be tuned for selective P450 inhibition. The presence and position of the amino group are critical for this activity. nih.govnih.gov Derivatives of 2-Ethyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-amine, with its different substitution pattern (N-2 ethyl group and C-5 amino group), would be expected to exhibit a distinct P450 inhibitory profile compared to 1-ABT.

Table 2: In Vitro Activity of 1-Aminobenzotriazole (1-ABT) on Human Cytochrome P450 Isoforms in Human Liver Microsomes nih.gov
P450 IsoformRemaining Activity after 30-min Preincubation with 1 mM 1-ABT (%)
CYP1A2~30%
CYP2A6<5%
CYP2B6~35%
CYP2C8~20%
CYP2C9~60%
CYP2C19~45%
CYP2D6~40%
CYP2E1~25%
CYP3A4<5%

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Discoverynih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. In the context of 2-Ethyl-2H-benzo[d] cdnsciencepub.comnih.govacs.orgtriazol-5-amine derivatives, QSAR studies are instrumental in the discovery of novel analogues with potentially enhanced therapeutic properties. By analyzing the structural features of a set of molecules and their corresponding biological activities, QSAR models can predict the activity of new, yet-to-be-synthesized compounds.

Research on related heterocyclic structures, such as 1,2,4-triazole (B32235) derivatives, has demonstrated the utility of 3D-QSAR in identifying key molecular features that govern their biological effects, for instance, anticancer activity. cdnsciencepub.com These studies often reveal that substitutions at specific positions on the triazole ring can significantly alter the physicochemical properties and biological profile of the compounds. cdnsciencepub.com For benzotriazole derivatives, QSAR models can be developed by considering a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties.

A hypothetical QSAR study on a series of 2-Ethyl-2H-benzo[d] cdnsciencepub.comnih.govacs.orgtriazol-5-amine analogues might involve synthesizing derivatives with modifications at the 5-amino group and on the benzene ring. The biological activity of these compounds would then be determined, and a QSAR model would be generated to correlate this activity with calculated molecular descriptors. For example, the model might indicate that electron-withdrawing groups on the benzene ring enhance activity, while bulky substituents on the 5-amino group are detrimental. Such a model provides a predictive tool for designing more potent analogues.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity of 2-Ethyl-2H-benzo[d] cdnsciencepub.comnih.govacs.orgtriazol-5-amine Analogues

DescriptorTypePotential Impact on Biological ActivityRationale
LogP HydrophobicPositive or Negative CorrelationOptimal hydrophobicity is often required for cell membrane permeability and target engagement.
Molecular Weight StericGenerally Negative CorrelationIncreased molecular weight may hinder binding to the active site of a target protein.
HOMO/LUMO Energies ElectronicCorrelation with ReactivityThe energies of the highest occupied and lowest unoccupied molecular orbitals can relate to the molecule's ability to participate in charge-transfer interactions.
Dipole Moment ElectronicCorrelation with BindingThe dipole moment can influence the orientation of the molecule within a binding pocket and its interaction with polar residues.
Topological Polar Surface Area (TPSA) PropertyNegative CorrelationHigh TPSA can be unfavorable for oral bioavailability due to reduced membrane permeability.

This data is illustrative and would be populated with actual calculated values and observed activity data in a real QSAR study.

Mechanistic Investigations of 2 Ethyl 2h Benzo D 1,2,3 Triazol 5 Amine Interactions in Research Models

Enzyme Inhibition Kinetics and Mechanistic Pathways (In Vitro)

Enzyme inhibition is a key mechanism by which many therapeutic agents function. The following subsections detail the known inhibitory activities of 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine against various enzymes.

α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While various benzotriazole-based Schiff base scaffolds have been synthesized and shown to exhibit outstanding in vitro α-glucosidase inhibitory potentials, with some analogues being more potent than the standard drug acarbose, specific kinetic data for 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine are not available in the reviewed literature. researchgate.netnih.gov Studies on other novel 1,2,3-triazole derivatives have demonstrated uncompetitive inhibition of α-glucosidase. nih.gov For instance, a series of pyridazine-triazole hybrids were synthesized, with the most potent compound exhibiting an IC50 value of 1.7 µM and an inhibitor constant (Ki) of 125 nM in an uncompetitive inhibition model. nih.gov Similarly, acridine-linked 1,2,3-triazole derivatives have been identified as competitive inhibitors of α-glucosidase. nih.gov However, without direct experimental evaluation, the specific activity and inhibition kinetics of 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine on α-glucosidase remain undetermined.

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are involved in cellular responses to stress, and their dysregulation is implicated in various diseases. Despite the interest in JNK inhibitors, a review of the scientific literature did not yield any studies specifically investigating the interaction of 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine with any of the JNK isoforms. Therefore, its potential to act as a JNK inhibitor and the corresponding mechanistic pathways are currently unknown.

Cyclooxygenase-2 (COX-2) and carbonic anhydrase are other important enzyme targets in drug discovery. COX-2 is a key enzyme in the inflammatory pathway, while carbonic anhydrases are involved in various physiological processes. nih.govnih.gov Research has been conducted on various heterocyclic compounds as inhibitors for these enzymes. For example, certain cyclic imides bearing a 3-benzenesulfonamide fragment have shown potent and selective COX-2 inhibitory activity. nih.gov In the realm of carbonic anhydrase inhibition, sulfonamides and their bioisosteres are well-established inhibitors. bldpharm.com Some 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides have been synthesized and shown to be selective inhibitors of specific human carbonic anhydrase (hCA) isoforms. nih.gov Additionally, studies on azidothymidine "clicked" into 1,2,3-triazoles have led to dual inhibitors of carbonic anhydrase and telomerase. nih.gov However, there is no specific research available that details the inhibitory kinetics or mechanistic pathways of 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine against either COX-2 or carbonic anhydrase.

Receptor Binding Studies in Isolated Systems

The affinity of a compound for specific receptors is a critical determinant of its pharmacological action. The following sections discuss the available data on the binding of 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine to select receptors.

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of drugs for neurological and psychiatric disorders. sigmaaldrich.com A number of benzoxazolone and benzothiazolone derivatives have been identified as potent and selective sigma-1 receptor ligands. nih.gov For instance, one such benzothiazolone derivative displayed a high affinity with a Ki value of 0.6 nM for the sigma-1 receptor. nih.gov While various triazole derivatives have been investigated as sigma receptor ligands, specific binding affinity data, such as the Ki value, for 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine at the sigma-1 receptor have not been reported in the scientific literature.

Benzodiazepine (B76468) receptors, which are allosteric sites on GABAA receptors, are well-known targets for anxiolytic and sedative drugs. nih.gov The binding of various ligands to these receptors can modulate the activity of the GABAA receptor. nih.gov Research into triazolo-pyridazine derivatives has identified compounds with subnanomolar affinity for the benzodiazepine binding site of different GABAA receptor subtypes. researchgate.net For example, the compound TPA023, which contains a 2-ethyl-2H-1,2,4-triazol-3-ylmethoxy group, has a high affinity for α1-, α2-, α3-, and α5-containing GABAA receptors. researchgate.net However, despite the presence of a triazole moiety in 2-Ethyl-2H-benzo[d] researchgate.netnih.govnih.govtriazol-5-amine, no studies were found that specifically measure its binding affinity for benzodiazepine receptors. Therefore, its potential interaction with this receptor site remains uncharacterized.

Biomacromolecular Interaction Studies (In Vitro)

No publicly available research data describes the interaction of 2-Ethyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine with DNA or its effects on DNA replication.

There is no scientific literature available that investigates the potential for 2-Ethyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine to inhibit tubulin polymerization or cause microtubule destabilization.

Cellular Pathway Modulation in Cell Lines (Mechanistic Research)

No studies have been published detailing the effects of 2-Ethyl-2H-benzo[d] nih.govnih.govmdpi.comtriazol-5-amine on any specific cellular pathways in cell line models.

Computational and Theoretical Chemistry Approaches to 2 Ethyl 2h Benzo D 1,2,3 Triazol 5 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on triazole and benzothiazole (B30560) derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Electronic Properties from DFT Studies on Related Triazole Derivatives Note: This table presents example data from related compounds to illustrate the outputs of DFT calculations, as specific data for 2-Ethyl-2H-benzo[d] nih.govnih.govbldpharm.comtriazol-5-amine is not available.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.0 eV
Dipole Moment (µ) Measure of the overall polarity of the molecule.3.2 Debye

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and mapping the energy landscape associated with transitions between them. For a flexible molecule like 2-Ethyl-2H-benzo[d] nih.govnih.govbldpharm.comtriazol-5-amine, which has a rotatable ethyl group, this analysis is crucial.

Theoretical conformational analysis can be performed by systematically rotating the flexible bonds and calculating the potential energy at each step using quantum mechanical or molecular mechanics methods. This process generates a potential energy surface, from which low-energy, stable conformations can be identified. These stable conformers are the most likely to be present under physiological conditions and are therefore the most relevant for understanding interactions with biological targets.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are central to drug discovery and mechanistic biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This provides detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Studies on related benzothiazole and triazole derivatives have successfully used docking to understand their binding modes. nih.govnih.govnih.gov For example, docking studies of benzo[d]thiazol-2-amine derivatives into the active site of the Human Epidermal growth factor receptor (HER) enzyme helped elucidate key interactions responsible for their potential anticancer activity. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. An MD simulation of 100 nanoseconds, for instance, can reveal the stability of the binding pose and the flexibility of the protein's active site. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored; a stable RMSD trajectory suggests a stable binding complex. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative value typically indicates a stronger, more favorable interaction. This allows for the ranking of different compounds and the prioritization of those with the highest predicted affinity for a specific target.

Studies on similar heterocyclic compounds have demonstrated the utility of this approach. For example, molecular docking of certain benzo[d]thiazol-2-amine derivatives against the HER enzyme yielded high-affinity docking scores ranging from -9.8 to -10.4 kcal/mol. nih.govresearchgate.net Similarly, hybrid molecules of benzothiazole were evaluated against the histone deacetylase 8 (HDAC8) enzyme, with one compound recording a binding score of -9.460, indicating strong potential activity. These scores are valuable for predicting a compound's potential efficacy and its selectivity for one biological target over another.

Table 2: Example Binding Affinities from Molecular Docking of Related Compounds Note: This data is from studies on analogous compounds and serves to illustrate the type of results obtained from molecular docking.

Compound ClassBiological TargetPredicted Binding Affinity (kcal/mol)Reference
Benzo[d]thiazol-2-amine DerivativesHER Enzyme-9.8 to -10.4 nih.gov
Benzothiazole-hydroxamate HybridsHDAC8-9.460
1,2,3-Triazole-benzoxazole HybridsDprE1 EnzymeIC₅₀ = 2.2 µM nih.gov

Advanced QSAR and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.

For benzotriazole (B28993) derivatives, 3D-QSAR studies have been successfully performed to understand the structural features required for antiproliferative activity. koreascience.kr Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. These models generate 3D contour maps that highlight regions where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are likely to increase or decrease activity.

A robust QSAR model is characterized by strong statistical parameters. For a series of benzotriazoles studied as histone deacetylase (HDAC) inhibitors, a CoMFA model showed high statistical significance with a cross-validated correlation coefficient (q²) of 0.647, a conventional correlation coefficient (r²) of 0.968, and a predictive correlation coefficient (r²_pred) of 0.687. koreascience.kr Such models serve as powerful working hypotheses to guide the synthesis of new analogs with potentially improved activity. koreascience.krrutgers.edu

Pharmacophore Modeling for Analogue Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the key steric and electronic features necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process of developing a pharmacophore model for analogue design based on 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine would typically involve the following steps:

Feature Identification: Identifying the potential pharmacophoric features within the molecule as described above.

Conformational Analysis: Determining the low-energy conformations of the molecule to understand its flexibility and the spatial arrangement of the identified features.

Model Generation: Creating a 3D model that represents the relative positions and orientations of these key features. This can be done based on the structure of the ligand alone (ligand-based pharmacophore modeling) or, if the biological target is known, by analyzing the interactions within the target's binding site (structure-based pharmacophore modeling).

Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds.

Analogue Design: Using the validated pharmacophore model as a template to design new molecules that fit the pharmacophoric constraints, thereby having a higher probability of exhibiting the desired biological activity.

Table 1: Hypothetical Pharmacophoric Features of 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine for Analogue Design

Pharmacophoric FeatureLocation on the MoleculePotential Role in Molecular Interactions
Hydrogen Bond Donor5-amino group (-NH2)Interaction with hydrogen bond acceptor groups on a biological target.
Hydrogen Bond AcceptorNitrogen atoms of the triazole ringInteraction with hydrogen bond donor groups on a biological target.
Aromatic RingBenzene (B151609) ring of the benzotriazole corePi-pi stacking interactions with aromatic residues of a biological target.
Hydrophobic GroupEthyl group (-CH2CH3) and the bicyclic coreVan der Waals interactions within a hydrophobic pocket of a biological target.

This pharmacophore model can then be used to guide the modification of the 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine scaffold to design novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

In Silico Screening and Virtual Library Generation

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Virtual library generation is a crucial preceding step to in silico screening. It involves the creation of a large, chemically diverse set of virtual compounds that can be computationally evaluated. For 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine, a virtual library can be generated by employing scaffold-based enumeration, where the core benzotriazole structure is kept constant while various substituents are systematically added at specific positions. chemaxon.com

The process of generating a virtual library and conducting in silico screening based on the 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine scaffold would generally follow these steps:

Scaffold Definition: The 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazole-5-amine structure is defined as the core scaffold.

Enumeration Sites: Positions on the scaffold where chemical diversity is to be introduced are identified. For this compound, potential sites include the amino group at the 5-position and the aromatic ring.

Fragment Selection: A collection of chemical fragments (R-groups) is chosen to be attached at the enumeration sites. These fragments can be selected based on desired properties, such as size, polarity, and chemical functionality, to create a diverse library.

Library Enumeration: A computational algorithm combines the scaffold with the selected fragments to generate a virtual library of new compounds. researchgate.net This can result in thousands or even millions of virtual molecules.

Virtual Screening: The generated virtual library is then screened against a specific biological target using methods like molecular docking. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of the virtual compounds.

Hit Selection and Prioritization: The top-ranked compounds from the virtual screen are selected as "hits" for further experimental validation.

Table 2: Illustrative Example of a Virtual Library Generation Scheme for 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine Analogues

ScaffoldEnumeration SiteR-Group Fragments (Examples)Resulting Virtual Compounds
2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazole5-amino groupAcetyl, Methyl, Phenyl, etc.N-acetyl-2-ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amineN-methyl-2-ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amineN-phenyl-2-ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine
2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amineAromatic Ring (e.g., position 4, 6, or 7)Chloro, Fluoro, Methyl, Methoxy, etc.4-Chloro-2-ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine6-Fluoro-2-ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine7-Methoxy-2-ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine

The combination of pharmacophore modeling and in silico screening provides a powerful workflow for the discovery of new bioactive molecules. By starting with a known scaffold like 2-Ethyl-2H-benzo[d] chemaxon.comresearchgate.netnih.govtriazol-5-amine, these computational techniques can efficiently explore a vast chemical space to identify promising candidates for further development in various fields, including medicine and materials science.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of 2 Ethyl 2h Benzo D 1,2,3 Triazol 5 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzotriazole (B28993) derivatives, providing detailed information about the carbon-hydrogen framework and the position of substituents. While specific NMR data for "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine" is not extensively published in primary research literature, data from related benzotriazole compounds can be used to predict and interpret its spectra. For instance, in the 1H NMR spectrum of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the ethyl group protons show a characteristic triplet for the methyl (CH3) group and a quartet for the methylene (B1212753) (CH2) group, a pattern that would be expected for the 2-ethyl group in the target compound. nih.gov The aromatic protons of the benzotriazole ring system typically appear as complex multiplets in the downfield region of the spectrum. nih.gov

In 13C NMR spectroscopy, the carbons of the ethyl group would appear in the upfield region, while the aromatic carbons of the benzotriazole ring would be found further downfield. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern on the ring. The presence of the amino group at the 5-position is expected to significantly influence the chemical shifts of the surrounding aromatic carbons due to its electron-donating nature.

Table 1: Representative 1H NMR and 13C NMR Data for Benzotriazole Derivatives Please note: This table contains data for related compounds to illustrate expected spectral features.

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)
1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzeneCDCl30.96 (t, 9H, CH3), 2.86 (q, 6H, CH2), 5.94 (s, 6H, CH2), 7.03–7.06 (m, 3H, Ar-H)Not available in the provided source
2-Phenyl-1H-benzimidazole (related heterocyclic system)CDCl38.12 (m, 2H), 7.68 (m, 2H), 7.45 (m, 3H), 7.29 (m, 3H)Not available in the provided source
1-Anilino-2-phenylbenzimidazole (related heterocyclic system)CDCl38.07 (m, 2H), 7.86 (d, 1H), 7.46–7.43 (m, 3H), 7.34 (t, 1H), 7.32–7.24 (m, 3H), 7.21 (t, 1H), 7.00 (t, 1H), 6.81 (br, 1H, NH), 7.72 (d, 2H)Not available in the provided source

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine" and confirming its elemental composition through high-resolution mass spectrometry (HRMS). In electron ionization (EI) mass spectrometry of the parent 1H-Benzotriazole, a prominent molecular ion peak is observed, which then undergoes fragmentation to produce characteristic daughter ions. nist.gov For "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine," the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Fragmentation would likely involve the loss of the ethyl group and other characteristic cleavages of the triazole ring.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for monitoring the progress of reactions involving benzotriazole derivatives and for analyzing complex mixtures. wright.edunih.gov For instance, LC-MS has been used for the determination of benzotriazole and its analogs in environmental water samples, demonstrating its sensitivity and selectivity. wright.edu In a research context, LC-MS can track the consumption of starting materials and the formation of "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine," as well as any byproducts. HRMS would provide the high accuracy mass measurement needed to confirm the elemental formula of the synthesized compound, a critical step in its characterization. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine," characteristic absorption bands would confirm the presence of the amine (N-H) and alkyl (C-H) groups, as well as the aromatic ring system. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm-1. The C-H stretching vibrations of the ethyl group would be observed around 2850-2960 cm-1. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm-1 region. The N=N stretching of the triazole ring can also be observed, although its intensity can be weak.

Table 2: Expected Infrared Absorption Frequencies for 2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine

Functional GroupVibration TypeExpected Frequency Range (cm-1)
Amine (N-H)Stretch3300 - 3500
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C=C)Stretch1450 - 1600
Triazole (N=N)Stretch~1200 - 1300

X-ray Crystallography for Solid-State Structure Analysis of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine" itself is not publicly available, the crystal structures of related benzotriazole derivatives have been reported. For example, the crystal structure of [2-(Benzotriazol-1-yl)ethyl][2-(benzotriazol-2-yl)ethyl]amine reveals the dihedral angle between the two benzotriazole ring systems and the nature of hydrogen bonding and π–π stacking interactions in the crystal lattice. researchgate.net Similarly, the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene shows the conformation of the molecule and the arrangement of the benzotriazolyl units relative to the central arene ring. nih.gov Such studies on derivatives of "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine" would provide invaluable information on its three-dimensional structure and packing in the solid state.

Spectroscopic Methods for Molecular Interaction Studies (e.g., UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are employed to study the electronic properties and molecular interactions of benzotriazole derivatives. The UV-Vis spectrum of "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine" would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and triazole ring systems. The position and intensity of these bands can be influenced by the solvent polarity and by interactions with other molecules, such as metal ions or biological macromolecules. For some benzotriazole derivatives, fluorescence emission is observed, which can be a sensitive probe of the local environment. These spectroscopic techniques are valuable for studying potential applications in areas such as sensing and materials science.

Chromatographic Method Development for Research Applications (e.g., Separation of Isomers, Purity Assessment)

Chromatographic techniques are essential for the separation, purification, and purity assessment of "2-Ethyl-2H-benzo[d] wright.edunih.govnih.govtriazol-5-amine." High-performance liquid chromatography (HPLC) is a widely used method for analyzing benzotriazole derivatives. shimadzu.com The development of an HPLC method would involve optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., methanol/water or acetonitrile/water mixtures with additives like formic acid), and detection wavelength (typically in the UV region). wright.edu Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used for the analysis of volatile benzotriazole derivatives. nih.gov These chromatographic methods are crucial for separating the desired product from starting materials, byproducts, and any isomeric impurities that may form during its synthesis. For instance, in the synthesis of substituted benzotriazoles, different isomers can be formed, and their separation is critical for obtaining a pure compound for further studies. wright.edu

Applications in Chemical Biology and Advanced Materials Research

Integration into Fluorescent and Optoelectronic Systems (Research Applications)

The integration of triazole-containing compounds into fluorescent and optoelectronic systems is an active area of research. These materials often exhibit unique photophysical properties. For example, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been synthesized and investigated for their potential application as emissive layers in Organic Light-Emitting Diode (OLED) devices. nih.gov These studies demonstrate that the amino group on the triazole ring provides an opportunity to tune the optical and electrochemical properties of the molecules. nih.gov However, specific research on the fluorescent or optoelectronic properties of 2-Ethyl-2H-benzo[d] bldpharm.comnih.govnih.govtriazol-5-amine has not been found in the available literature.

Below is a table summarizing the optical properties of some related 5-amino-1,2,3-triazole derivatives, illustrating the kind of data that would be relevant for 2-Ethyl-2H-benzo[d] bldpharm.comnih.govnih.govtriazol-5-amine.

Compound DerivativePhotoluminescence Quantum Yield (PLQY)Application
Triazole-linked carbazole-benzothiadiazole D-A systemsApproaching 100% in some casesEmissive layers in OLEDs
4-(4-(7-(4-Methoxyphenyl)benzo[c] bldpharm.comnih.govorganic-chemistry.orgthiadiazol-4-yl)phenyl)-1-phenethyl-1H-1,2,3-triazol-5-amineNot specifiedLuminophore
4-(4-(7-(4-Methoxyphenyl)benzo[c] bldpharm.comnih.govorganic-chemistry.orgthiadiazol-4-yl)phenyl)-1-p-tolyl-1H-1,2,3-triazol-5-amineNot specifiedLuminophore

This table is illustrative and based on compounds related to the subject of this article, as direct data for 2-Ethyl-2H-benzo[d] bldpharm.comnih.govnih.govtriazol-5-amine is not available.

Use as a Scaffold in Combinatorial Chemistry and Library Synthesis

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. Triazole derivatives are valuable scaffolds in this context due to their robust formation via "click chemistry" and their ability to be readily functionalized. nih.govacs.org For example, one-pot syntheses of triazolobenzodiazepine-containing polycyclic compounds have been developed, showcasing the utility of the triazole ring in building complex molecular architectures. nih.gov Similarly, multicomponent reactions have been employed to create libraries of bldpharm.comnih.govnih.govtriazolo[4,3-a]pyrimidines. nih.gov

While these examples underscore the potential of the triazole core in combinatorial synthesis, there are no specific reports in the searched literature that describe the use of 2-Ethyl-2H-benzo[d] bldpharm.comnih.govnih.govtriazol-5-amine as a scaffold for library synthesis. The presence of the primary amine group suggests it could be a versatile handle for diversification.

The following table outlines reaction types where related triazole scaffolds have been utilized, indicating potential synthetic routes for derivatizing 2-Ethyl-2H-benzo[d] bldpharm.comnih.govnih.govtriazol-5-amine.

Reaction TypeScaffold TypeApplication
Decarboxylative [3 + 2] CycloadditionTriazolobenzodiazepinesSynthesis of polycyclic compounds
Three-component one-pot synthesis bldpharm.comnih.govnih.govTriazolo[4,3-a]pyrimidinesSynthesis of biologically active compounds
Azide (B81097)–Nitrile Cycloaddition followed by Buchwald–Hartwig Reaction5-(Aryl)amino-1,2,3-triazolesSynthesis of luminophores

This table provides examples of synthetic strategies for related triazole compounds, as direct applications for 2-Ethyl-2H-benzo[d] bldpharm.comnih.govnih.govtriazol-5-amine were not found.

Future Directions and Emerging Research Avenues in Benzotriazole Chemistry

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for more effective, selective, and safer therapeutic agents. Within this dynamic field, the benzotriazole (B28993) scaffold, including derivatives like 2-Ethyl-2H-benzo[d] rsc.orgijpsonline.comresearchgate.nettriazol-5-amine, continues to be a focal point of research due to its proven versatility and wide spectrum of biological activities. nih.govijariie.comnih.gov The future of benzotriazole-based drug discovery and development is poised to capitalize on innovative strategies that enhance efficiency, sustainability, and precision. This article explores the emerging research avenues that are set to define the next generation of benzotriazole chemistry, from environmentally conscious synthesis to the exploration of novel therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.